(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
CAS No.: 111946-69-1
Cat. No.: VC0047636
Molecular Formula: C8H11NO3S
Molecular Weight: 201.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111946-69-1 |
|---|---|
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 |
| IUPAC Name | ethyl 2-[(1S)-1-hydroxyethyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | YGMYQJINQIYLLW-YFKPBYRVSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C(C)O |
Introduction
Chemical Identity and Physical Properties
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a functionalized thiazole featuring three key functional groups: a thiazole heterocyclic ring, a chiral hydroxyethyl group at the 2-position, and an ethyl carboxylate at the 4-position. The "S" designation indicates the specific stereochemistry at the chiral center.
Basic Identification Information
| Parameter | Value |
|---|---|
| CAS Number | 111946-69-1 |
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 201.24 g/mol |
| IUPAC Name | ethyl 2-[(1S)-1-hydroxyethyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3/t5-/m0/s1 |
| Standard InChIKey | YGMYQJINQIYLLW-YFKPBYRVSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C(C)O |
Synthesis Methodologies
The synthesis of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate typically involves multiple steps and relies on stereoselective approaches to establish the correct configuration at the chiral center.
General Synthetic Routes
The synthesis generally involves several key steps, starting with appropriate precursors and employing stereoselective methods to establish the S-configuration at the chiral center. Several synthetic approaches have been documented in the literature:
Thiourea-Based Cyclization Method
One common approach to thiazole ring formation involves the reaction of α-haloketones or α-haloesters with thiourea or thioamides . For (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate, this would typically involve:
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Preparation of an appropriately substituted α-haloester
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Cyclization with a chiral thioamide or introduction of chirality through stereoselective reduction
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Esterification to install the ethyl carboxylate group
Oxidation of 2-Methylthiazole Derivatives
Another potential route involves:
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Synthesis of ethyl 2-methylthiazole-4-carboxylate
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Selective bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide
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Nucleophilic substitution with hydroxide followed by stereoselective reduction
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Resolution of enantiomers or use of chiral auxiliaries to obtain the desired S-isomer
From Precursor Acids
A third approach involves:
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Synthesis of 2-(1-hydroxyethyl)thiazole-4-carboxylic acid (the free acid form)
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Stereoselective resolution to obtain the S-enantiomer
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Esterification with ethanol using coupling reagents or via the acid chloride
Biological Activities and Applications
Thiazole derivatives, including (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate, exhibit diverse biological activities that make them valuable in medicinal chemistry and drug development.
Synthetic Applications
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate serves as a valuable building block in organic synthesis, particularly for the preparation of more complex thiazole-containing compounds. The compound offers multiple functional handles for further modification:
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The ethyl ester group can be hydrolyzed to the corresponding acid, converted to amides, or reduced to alcohols
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The chiral hydroxyethyl group provides a site for oxidation, esterification, or etherification
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The thiazole ring can undergo various electrophilic or nucleophilic substitutions
These transformations enable the incorporation of the thiazole moiety into more complex structures with applications in pharmaceuticals, agrochemicals, and materials science.
Structure-Activity Relationships
The biological activity of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate and related thiazole derivatives is influenced by specific structural features that determine their interactions with biological targets.
Key Structural Features
Several structural elements contribute to the compound's biological profile:
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The thiazole ring provides a rigid scaffold that can engage in π-π interactions with aromatic amino acid residues in proteins
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The chiral hydroxyethyl group serves as both a hydrogen bond donor and acceptor, enhancing binding specificity
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The ethyl ester moiety contributes to the compound's lipophilicity, affecting membrane permeability and bioavailability
Mechanism of Action
The mechanism of action of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate typically involves specific interactions with biological targets:
"The mechanism of action involves interaction with biological targets such as enzymes or receptors. The hydroxyethyl group enhances binding affinity through hydrogen bonding, while the thiazole ring can engage in π-π interactions, stabilizing the compound's interactions within biochemical pathways."
The stereochemistry at the chiral center plays a crucial role in determining the compound's binding orientation and affinity for specific targets. The S-configuration may provide optimal spatial arrangement for interactions with asymmetric binding pockets in proteins.
Analytical Characterization
Accurate characterization of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is essential for confirming its identity, purity, and stereochemical integrity.
Spectroscopic Analysis
Multiple spectroscopic techniques are employed for the characterization of thiazole derivatives like (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate :
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the proton environment, with characteristic signals for:
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The thiazole C-5 proton (typically appearing as a singlet around δ 7.4-8.2 ppm)
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The chiral methine proton adjacent to the hydroxyl group
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The ethyl ester group (quartet and triplet for CH₂ and CH₃, respectively)
¹³C NMR spectroscopy confirms the carbon skeleton, with distinct signals for the carbonyl carbon, thiazole ring carbons, and the chiral carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands for:
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O-H stretching (3300-3500 cm⁻¹)
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C=O stretching of the ester group (around 1700 cm⁻¹)
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C=N and C=C stretching of the thiazole ring (1500-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry confirms the molecular weight (expected [M+H]⁺ at m/z 202) and provides fragmentation patterns characteristic of thiazole carboxylates.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and stereochemical integrity of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate:
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High-Performance Liquid Chromatography (HPLC) with appropriate chiral stationary phases can separate enantiomers and determine enantiomeric excess
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Gas Chromatography (GC) may be employed for volatile derivatives
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Thin-Layer Chromatography (TLC) serves as a rapid method for reaction monitoring, with visualization using UV light or appropriate staining reagents
Related Compounds and Derivatives
Several structurally related compounds provide context for understanding the properties and applications of (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate.
Acid Precursor
2-(1-Hydroxyethyl)thiazole-4-carboxylic acid (CAS: 88393-79-7) is the free acid form of the target compound, lacking the ethyl ester group . This compound has:
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Molecular formula: C₆H₇NO₃S
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Molecular weight: 173.19 g/mol
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Similar structural features but different physicochemical properties due to the free carboxylic acid group
Related Thiazole Derivatives
Several other thiazole derivatives with similar structural elements have been documented:
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Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (CAS: 40235-65-2) - differs in having one less carbon in the hydroxyalkyl side chain
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Ethyl 2-(2-hydroxyphenyl)thiazole-4-carboxylate (CAS: 27383-13-7) - contains a hydroxyphenyl rather than a hydroxyethyl group at the 2-position
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Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS: 161797-99-5) - has a hydroxyphenyl group at position 2 and the carboxylate at position 5
These structural analogs provide valuable comparative data for understanding structure-activity relationships and physicochemical properties.
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